molecular formula C15H16N2O4S B3033775 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid CAS No. 1177346-82-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B3033775
CAS RN: 1177346-82-5
M. Wt: 320.4 g/mol
InChI Key: PLNNWSWSDKVVIY-UHFFFAOYSA-N
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Description

The compound "1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid" is a derivative of pyrazole-3-carboxylic acid, which is a core structure frequently used in coordination chemistry and the synthesis of various heterocyclic compounds. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

Synthesis of pyrazole derivatives often involves reactions with various precursors such as hydrazines, nitriles, and alkenes. For instance, the synthesis of some pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid was achieved through basic hydrolysis, followed by reactions with different substituents to yield a variety of compounds characterized by NMR, Mass, FTIR, and elemental analysis . Similarly, orthogonally protected pyrazole carboxylic acids were prepared by 1,3-dipolar cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be optimized and studied using computational methods such as Density Functional Theory (DFT). For example, the optimized molecular structure, vibrational frequencies, and NMR chemical shifts of 1H-pyrazole-3-carboxylic acid were obtained using DFT/B3LYP and DFT/HSEh1PBE methods with a 6-311++G(d,p) basis set . The molecular structure is further confirmed by X-ray crystallography, as seen in the study of a novel pyrazole derivative with a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides was achieved through reactions with aminophenol derivatives, leading to a range of products with established structures via spectroscopic data and elemental analyses . These reactions are crucial for the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their spectroscopic characteristics and thermal stability, can be studied through various analytical techniques. The FT-IR, NMR, MS, and UV-visible spectra provide insights into the functional groups and structural features of the compounds . Additionally, thermal analysis can be used to study the decomposition patterns of these compounds . The nonlinear optical properties, based on polarizability and hyperpolarizability values, are also of interest for materials science applications .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-2-4-11(5-3-10)14-8-13(15(18)19)16-17(14)12-6-7-22(20,21)9-12/h2-5,8,12H,6-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNNWSWSDKVVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
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1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
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1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
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1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

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